Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Compared to the Autophagy Inhibitor EACC
The target compound exhibits a significantly higher computed lipophilicity (XLogP3-AA = 4.5) compared to the structurally related autophagy inhibitor EACC (XLogP3-AA ≈ 2.5) [1]. This 2.0 log unit difference indicates over 100-fold greater predicted partitioning into lipid phases, directly influencing passive membrane permeability, non-specific protein binding, and off-target liability profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | EACC (CAS 864941-31-1): ~2.5 |
| Quantified Difference | Δ = 2.0 log units (approx. 100-fold higher lipid partitioning) |
| Conditions | PubChem computed property (XLogP3 3.0 algorithm) |
Why This Matters
A 100-fold difference in lipophilicity critically alters pharmacokinetic behavior and non-specific binding, making the target compound more suitable for intracellular or CNS-penetrant applications where higher logP is required, but also demanding careful solubility and toxicity profiling.
- [1] PubChem Compound Summary for CID 1554164, Computed Properties: XLogP3-AA = 4.5. National Center for Biotechnology Information. View Source
